molecular formula C8H9NO2 B1594496 2-Hydroxy-N-phenylacetamide CAS No. 4746-61-6

2-Hydroxy-N-phenylacetamide

Cat. No. B1594496
CAS RN: 4746-61-6
M. Wt: 151.16 g/mol
InChI Key: PJFNNMFXEVADGK-UHFFFAOYSA-N
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Description

2-Hydroxy-N-phenylacetamide is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is also known by its IUPAC name, 2-hydroxy-N-phenylacetamide .


Synthesis Analysis

The synthesis of 2-Hydroxy-N-phenylacetamide derivatives has been reported in the literature . For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through acetylation, esterification, and ester interchange steps .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-N-phenylacetamide can be represented by the InChI code 1S/C8H9NO2/c10-6-8(11)9-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .


Physical And Chemical Properties Analysis

2-Hydroxy-N-phenylacetamide has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 41.0±0.3 cm3, and it has a polar surface area of 49 Å2 . The compound also has a polarizability of 16.2±0.5 10-24 cm3, and a molar volume of 125.7±3.0 cm3 .

Scientific Research Applications

Summary of the Application

2-Hydroxy-N-phenylacetamide is used in the construction of highly functionalized 2-hydroxy-2′-amino-1,1′-biaryl scaffolds. This is achieved through an Ir (III)-catalyzed direct C–H functionalization assisted by N-phenylacetamide .

Methods of Application

The method involves the application of α-diazo quinones in an Ir (III)-catalyzed direct C–H functionalization assisted by N-phenylacetamide . This strategy features operational simplicity, atom- and step-economy, and high efficiency .

Results or Outcomes

The result of this application is the construction of highly functionalized 2-hydroxy-2′-amino-1,1′-biaryl scaffolds in good to excellent yields .

2. Corrosion Inhibition in Materials Science

Summary of the Application

2-Hydroxy-N-phenylacetamide and its derivatives are studied as potential corrosion inhibitors for copper .

Methods of Application

The study uses density functional theory (DFT) and molecular dynamics simulations to make predictions on the corrosion inhibition performance of N-phenylacetamide (PAA), N- (4-hydroxyphenyl) acetamide (HPAA), N- (4-methoxyphenyl) acetamide (MPAA), and N- (4-bromophenyl) acetamide (BPAA) for the metal copper (Cu) .

Results or Outcomes

The theoretical data obtained by the DFT method showed excellent agreement with the results of molecular dynamics simulations .

3. Antimicrobial and Antipyretic in Pharmacology

Summary of the Application

2-Hydroxy-N-phenylacetamide, also known as Acetanilide, was introduced as an analgesic and antipyretic drug into medical practice in 1886 . Since then, many acetanilide derivatives have been found to have antimicrobial, analgesic, anti-inflammatory, antipyretic, antioxidant, anticonvulsant, anti-cancer, antihyperglycaemic and antimalarial activities .

Methods of Application

The application of 2-Hydroxy-N-phenylacetamide in this field is primarily through its use as a drug or in the synthesis of other drugs .

Results or Outcomes

The outcomes of this application are the therapeutic effects of the drugs that contain 2-Hydroxy-N-phenylacetamide or its derivatives .

4. Synthesis of Chemicals as Intermediates and Precursors

Summary of the Application

2-Hydroxy-N-phenylacetamide plays an important role in the synthesis of a number of chemicals as intermediates and precursors .

Methods of Application

The methods of application in this field involve using 2-Hydroxy-N-phenylacetamide in various chemical reactions to produce other chemicals .

Results or Outcomes

The outcomes of this application are the various chemicals that are synthesized using 2-Hydroxy-N-phenylacetamide as an intermediate or precursor .

Safety And Hazards

2-Hydroxy-N-phenylacetamide is associated with several safety hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

While specific future directions for 2-Hydroxy-N-phenylacetamide are not explicitly stated in the search results, related compounds such as N-phenylacetamide derivatives have been studied for their potential as corrosion inhibitors for copper . This suggests that 2-Hydroxy-N-phenylacetamide and its derivatives could also be explored for similar applications in the future.

properties

IUPAC Name

2-hydroxy-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-6-8(11)9-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFNNMFXEVADGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963847
Record name 2-Hydroxy-N-phenylethanimidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40963847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-N-phenylacetamide

CAS RN

4746-61-6
Record name 2-Hydroxy-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4746-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycolanilide
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Record name 2-Hydroxy-N-phenylethanimidic acid
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Record name 2-hydroxy-N-phenylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
VY Radhakrishna, GL Khatik, BS Vijaya, VA Nair - 2023 - researchsquare.com
… and e cient process for the synthesis of 2hydroxy-N-phenylacetamide from 2-chloro-N-… very poor yields of the desired 2-hydroxy-N-phenylacetamide upon completion (Scheme 1). …
Number of citations: 0 www.researchsquare.com
EN Khurramov, AK Abdushukurov… - … Journal of Mechanical …, 2020 - researchgate.net
In this research work, new amides including p-toluidiniumglycolate and 2-hydroxy-N-(4-methyl) phenylacetamidewere synthesized based on the N-hydroxyacetylation of p-toluidine. …
Number of citations: 6 www.researchgate.net
MR Hauser, L Zhakarov, KM Doxsee… - Crystal Growth and …, 2008 - ACS Publications
… Glycolanilide (1, 2-hydroxy-N-phenylacetamide) was originally prepared through the direct reaction between glycolic acid and aniline by Iwamoto and Farson, (12) who noted that …
Number of citations: 9 pubs.acs.org
MR Mutra, GK Dhandabani… - Advanced Synthesis & …, 2018 - Wiley Online Library
… 2-hydroxy-N-phenylacetamide (9) and a trace amount of N-formylation product (3 a) in 5–48% (Scheme 3i). The reaction of 2-hydroxy-N-phenylacetamide … 2-hydroxy-N-phenylacetamide…
Number of citations: 31 onlinelibrary.wiley.com
AA Mishra, BM Bhanage - New Journal of Chemistry, 2019 - pubs.rsc.org
This work reports the synthesis of α-hydroxy amide and its derivatives using zirconium-based metal–organic frameworks (Zr-MOFs). The Zr-MOF was prepared using a ligand containing …
Number of citations: 17 pubs.rsc.org
S Golla, HP Kokatla - The Journal of Organic Chemistry, 2022 - ACS Publications
A transition metal- and hydride-free protocol has been developed for the chemoselective reduction of α-keto esters and α-keto amides using rongalite as a reducing agent. Here, …
Number of citations: 8 pubs.acs.org
AA Mishra, BM Bhanage - Asian Journal of Organic Chemistry, 2018 - Wiley Online Library
Herein, we report the preparation of a heterogeneous, efficient, and recyclable ceria nanosphere (NS) catalyst, which was prepared by hydrothermal synthesis with oxalic acid as a …
Number of citations: 8 onlinelibrary.wiley.com
JM Hung, HJ Arabshahi, E Leung, J Reynisson… - European journal of …, 2014 - Elsevier
Forty seven thieno[2,3-b]pyridines-2-carboxamides, furo[2,3-b]pyridines-2-carboxamides and tetrahydrothieno[2,3-b]quinolones-2-carboxamides derivatives were synthesized and …
Number of citations: 81 www.sciencedirect.com
A Ghoshal, MD Ambule, R Sravanthi… - New Journal of …, 2019 - pubs.rsc.org
The aerobic oxidative cleavage of Passerini and Ugi adducts in the presence of base and copper(I) iodide is studied in detail. The oxidative cleavage yields α-ketoamides along with …
Number of citations: 14 pubs.rsc.org
R Marbot - Journal of analytical and applied pyrolysis, 1997 - Elsevier
A study on the effect of different pyrolysis temperatures on two polysaccharides, cellulose and chitin, has been accomplished. The data obtained in the Chromatographic quantification …
Number of citations: 30 www.sciencedirect.com

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